molecular formula C8H17NO2 B7806624 3-methyl-2-[(propan-2-yl)amino]butanoic acid

3-methyl-2-[(propan-2-yl)amino]butanoic acid

Cat. No.: B7806624
M. Wt: 159.23 g/mol
InChI Key: ISAQBYHVYXCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-[(propan-2-yl)amino]butanoic acid is an organic compound with a unique structure that includes a methyl group, an isopropyl group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(propan-2-yl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with isopropylamine under acidic conditions to form the corresponding imine. This imine is then hydrolyzed to yield the desired amino acid.

Another method involves the alkylation of 3-methyl-2-aminobutanoic acid with isopropyl halides in the presence of a base, such as sodium hydroxide, to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(propan-2-yl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methyl-2-[(propan-2-yl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(propan-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylbutanoic acid: Similar structure but lacks the isopropyl group.

    3-methyl-2-aminobutanoic acid: Similar structure but lacks the isopropyl group.

    2-cyano-3-methyl-2-propan-2-yl-butanoic acid: Contains a cyano group instead of an amino group.

Uniqueness

3-methyl-2-[(propan-2-yl)amino]butanoic acid is unique due to the presence of both the isopropyl and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3-methyl-2-(propan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5(2)7(8(10)11)9-6(3)4/h5-7,9H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQBYHVYXCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.